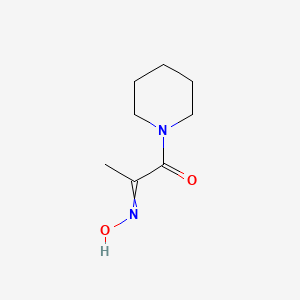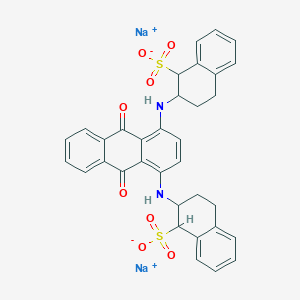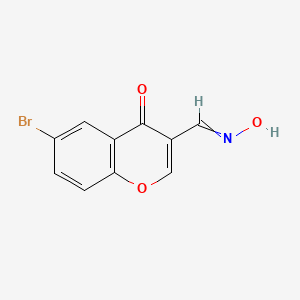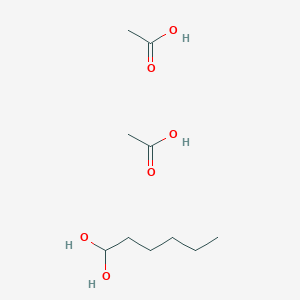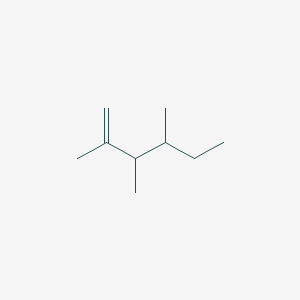
2,3,4-Trimethylhex-1-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4-Trimethylhex-1-ene is an organic compound with the molecular formula C9H18 It is an alkene, characterized by the presence of a carbon-carbon double bond
准备方法
Synthetic Routes and Reaction Conditions
2,3,4-Trimethylhex-1-ene can be synthesized through various organic reactions. One common method involves the dehydration of alcohols. For instance, the dehydration of 2,3,4-trimethylhexanol in the presence of a strong acid like sulfuric acid can yield this compound. Another method involves the dehydrohalogenation of alkyl halides using a strong base such as potassium hydroxide.
Industrial Production Methods
On an industrial scale, this compound can be produced through catalytic cracking of larger hydrocarbons. This process involves breaking down larger hydrocarbon molecules into smaller ones using a catalyst at high temperatures. The resulting mixture is then separated, and this compound is isolated through distillation.
化学反应分析
Types of Reactions
2,3,4-Trimethylhex-1-ene undergoes several types of chemical reactions typical of alkenes:
Electrophilic Addition Reactions: This compound reacts with hydrogen halides (e.g., HBr, HCl) to form alkyl halides.
Oxidation Reactions: It can be oxidized to form alcohols, aldehydes, or carboxylic acids depending on the reagents and conditions used.
Polymerization: Under certain conditions, this compound can undergo polymerization to form long-chain polymers.
Common Reagents and Conditions
Hydrogen Halides: Reacts with HBr or HCl in the presence of a catalyst.
Oxidizing Agents: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Polymerization Catalysts: Ziegler-Natta catalysts are commonly used for polymerization reactions.
Major Products
Alkyl Halides: Formed from electrophilic addition reactions.
Alcohols, Aldehydes, and Carboxylic Acids: Formed from oxidation reactions.
Polymers: Formed from polymerization reactions.
科学研究应用
2,3,4-Trimethylhex-1-ene has various applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in drug synthesis and development.
Industry: Used in the production of polymers and other industrial chemicals.
作用机制
The primary mechanism of action for 2,3,4-Trimethylhex-1-ene involves electrophilic addition reactions. The double bond in the compound acts as a nucleophile, attacking electrophiles such as hydrogen halides. This results in the formation of a carbocation intermediate, which then reacts with a nucleophile to form the final product.
相似化合物的比较
2,3,4-Trimethylhex-1-ene can be compared with other similar alkenes such as 2,3,3-Trimethyl-1-hexene and 2,4,4-Trimethyl-1-hexene. These compounds share similar chemical properties but differ in the position of the double bond and the arrangement of methyl groups. The unique structure of this compound gives it distinct reactivity and physical properties compared to its isomers.
List of Similar Compounds
- 2,3,3-Trimethyl-1-hexene
- 2,4,4-Trimethyl-1-hexene
- 3,4,4-Trimethylhex-1-yne
属性
CAS 编号 |
65586-21-2 |
|---|---|
分子式 |
C9H18 |
分子量 |
126.24 g/mol |
IUPAC 名称 |
2,3,4-trimethylhex-1-ene |
InChI |
InChI=1S/C9H18/c1-6-8(4)9(5)7(2)3/h8-9H,2,6H2,1,3-5H3 |
InChI 键 |
OQDSVTZNJJOWBJ-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)C(C)C(=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


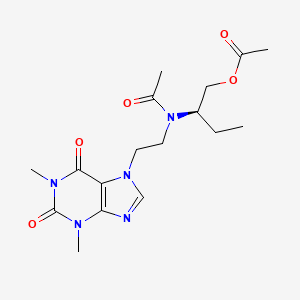

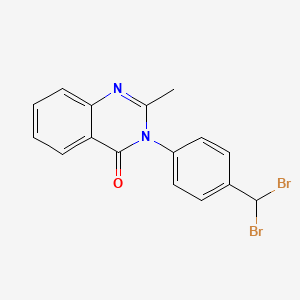
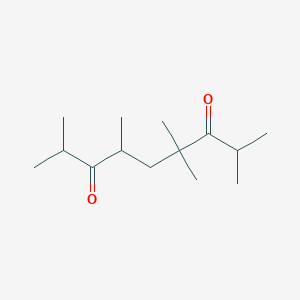
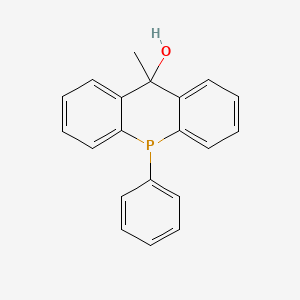
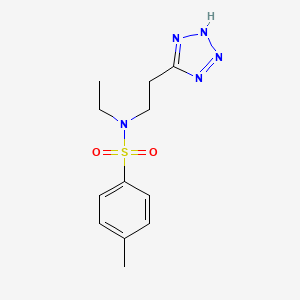
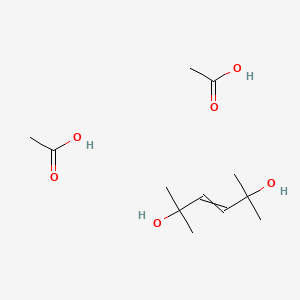
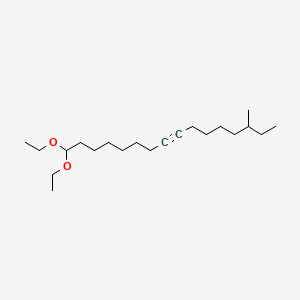

![N-{6-[(2-Chlorophenyl)methoxy]-3,4-dihydronaphthalen-1(2H)-ylidene}hydroxylamine](/img/structure/B14480090.png)
